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molecular formula C22H17ClO2 B8460850 1,4-Butanedione, 4-(4-chlorophenyl)-1,2-diphenyl- CAS No. 65690-99-5

1,4-Butanedione, 4-(4-chlorophenyl)-1,2-diphenyl-

Cat. No. B8460850
M. Wt: 348.8 g/mol
InChI Key: LXWRMHZVTZOYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04174405

Procedure details

In a 1-liter stainless steel autoclave equipped with stirrer were placed 76.9 g (0.220 mole) of 1,2-diphenyl4-p-chlorophenylbutane-1,4-dione, 100 ml of xylene and 45 g (0.101 mole) of phosphorus pentasulfide. The autoclave was cooled with a Dry Ice-acetone bath and charged with 120 g (3.52 moles) of hydrogen sulfide. The autoclave was heated with stirring for 200 minutes at 155°-178° C. (1000-2000 psig). The autoclave was cooled and the hydrogen sulfide allowed to escape into a sodium hydroxide solution. The residue was stirred with 150 ml of absolute ethanol. Filtration and drying gave a crude product of 61.2 g (80.2%) m.p. 115°-117°. Recrystallization from 190 ml of toluene and 625 ml of ethanol gave 47.2 g (61.9%) of pure 2,3-diphenyl-5-p-chlorophenylthiophene, m.p. 121°-122° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76.9 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH:8]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:27].S.[OH-].[Na+]>C(O)C.C1(C)C(C)=CC=CC=1>[C:1]1([C:7]2[S:27][C:10]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=3)=[CH:9][C:8]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
76.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CC(=O)C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 200 minutes at 155°-178° C. (1000-2000 psig)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled with a Dry Ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was heated
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
gave a crude product of 61.2 g (80.2%) m.p. 115°-117°
CUSTOM
Type
CUSTOM
Details
Recrystallization from 190 ml of toluene and 625 ml of ethanol

Outcomes

Product
Details
Reaction Time
200 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CC1C1=CC=CC=C1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: PERCENTYIELD 61.9%
YIELD: CALCULATEDPERCENTYIELD 134.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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